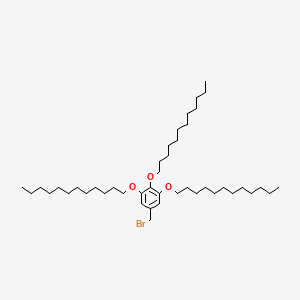
5-(Bromomethyl)-1,2,3-tris(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-(bromomethyl)-1,2,3-tris(dodecyloxy)-: is a complex organic compound characterized by a benzene ring substituted with a bromomethyl group and three dodecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-(bromomethyl)-1,2,3-tris(dodecyloxy)- typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 5-(bromomethyl)-1,2,3-tris(dodecyloxy)- can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Polymers: The compound can be used as a building block in the synthesis of hypercrosslinked polymers, which have applications in gas storage, carbon capture, and molecular separation.
Biology and Medicine:
Drug Delivery Systems: Due to its structural features, the compound can be modified to create drug delivery systems that target specific tissues or cells.
Industry:
Mechanism of Action
The mechanism of action of Benzene, 5-(bromomethyl)-1,2,3-tris(dodecyloxy)- primarily involves nucleophilic aromatic substitution (SNAr) reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. This process involves the formation of a negatively charged intermediate, which is stabilized by the electron-donating dodecyloxy groups .
Comparison with Similar Compounds
Benzene, 1,2,3-tris(dodecyloxy)-: Similar in structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Benzene, 5-(chloromethyl)-1,2,3-tris(dodecyloxy)-: Similar but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: Benzene, 5-(bromomethyl)-1,2,3-tris(dodecyloxy)- is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions compared to its analogs with different substituents .
Properties
CAS No. |
478083-71-5 |
|---|---|
Molecular Formula |
C43H79BrO3 |
Molecular Weight |
724.0 g/mol |
IUPAC Name |
5-(bromomethyl)-1,2,3-tridodecoxybenzene |
InChI |
InChI=1S/C43H79BrO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,39H2,1-3H3 |
InChI Key |
PXFDQEJVDJTIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















